molecular formula C4H8O3 B7771304 3-Methoxypropanoic acid CAS No. 38094-42-7

3-Methoxypropanoic acid

Cat. No. B7771304
CAS RN: 38094-42-7
M. Wt: 104.10 g/mol
InChI Key: YSIKHBWUBSFBRZ-UHFFFAOYSA-N
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Description

3-Methoxypropanoic acid, also known as 3-Methoxypropionic acid, is an alkoxy acid . It has a molecular formula of C4H8O3 and a molecular weight of 104.10 g/mol . The IUPAC name for this compound is 3-methoxypropanoic acid .


Synthesis Analysis

The base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen, is reported to yield 3-methoxypropionic acid .


Molecular Structure Analysis

The InChI representation of 3-Methoxypropanoic acid is InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) . The Canonical SMILES representation is COCCC(=O)O .


Physical And Chemical Properties Analysis

3-Methoxypropanoic acid has a molecular weight of 104.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 104.047344113 g/mol . The topological polar surface area is 46.5 Ų . The compound has a heavy atom count of 7 . The formal charge of the compound is 0 .

Safety and Hazards

3-Methoxypropanoic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . When handling, it is recommended to avoid all personal contact, including inhalation. Use in a well-ventilated area and avoid contact with moisture. Avoid contact with incompatible materials. When handling, do not eat, drink, or smoke. Keep containers securely sealed when not in use .

properties

IUPAC Name

3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIKHBWUBSFBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948317
Record name 3-Methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropanoic acid

CAS RN

2544-06-1, 38094-42-7
Record name Propanoic acid, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypropionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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